tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate typically involves the reaction of 2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-ol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used in the design of drugs that target specific biological pathways. For example, carbamate derivatives are known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various material matrices.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl (2-(hydroxymethyl)-2,3-dihydrobenzofuran-7-yl)carbamate is unique due to the presence of the dihydrobenzofuran moiety, which imparts specific chemical and physical properties
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-7-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11-6-4-5-9-7-10(8-16)18-12(9)11/h4-6,10,16H,7-8H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESPCOANRTULHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC(C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.